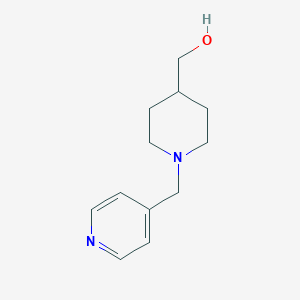

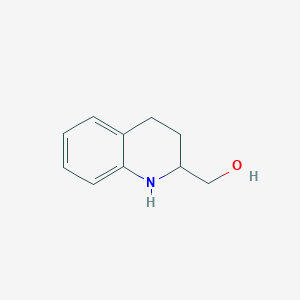

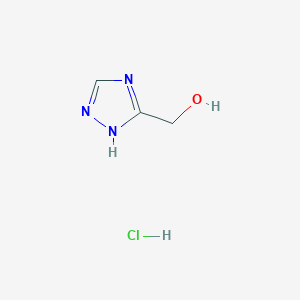

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Biological Activities of New 1H-1,2,4-Triazole Alcohol Derivatives

The synthesis of 1H-1,2,4-triazole alcohol derivatives has been explored, particularly those containing a ferrocenyl moiety. In one study, fourteen new derivatives were synthesized, and an additional six compounds were unexpectedly produced when the hydroxyls of the title compounds were methylated by methanol . Another research effort synthesized eight new derivatives, with four unexpected compounds resulting from methanol methylation . These studies utilized techniques such as 1H NMR, 13C NMR, MS, and elemental analyses to confirm the structures of the new compounds .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole alcohol derivatives has been characterized using various analytical techniques. For instance, the crystal structure of a triazole-thione derivative was elucidated, revealing dihedral angles between the chlorophenyl rings and the triazole ring, and demonstrating how the molecules are linked by hydrogen bonds in the crystal . Similarly, the structure of a triazene methanol solvate was determined, showing intermolecular hydrogen bonding and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these triazole derivatives often include condensation, chlorination, and esterification steps. For example, the preparation of (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved these reactions, with methanol used as a solvent for recrystallization . The reaction between carbohydrazide and acetylbenzofuran in the presence of hydrochloric acid yielded a triazole-carbohydrazide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole alcohol derivatives are closely related to their molecular structure and the presence of functional groups. The antifungal and plant growth regulatory activities of these compounds have been a focus of study, indicating potential applications in agriculture and medicine . The intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions, play a significant role in the stability and solubility of these compounds .

科学的研究の応用

Novel Triazole Derivatives and Their Potential Applications

Chemical Synthesis and Drug Development : Triazole derivatives, including those related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," are of significant interest in drug development due to their diverse biological activities. Triazoles have been explored for their potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The preparation of triazole derivatives is crucial, with emphasis on finding more efficient, green chemistry-compliant methods that are sustainable and energy-saving (Ferreira et al., 2013).

Corrosion Inhibition : 1,2,3-Triazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives, are synthesized through copper-catalyzed azide-alkyne cycloaddition reactions. They are environmentally friendly, non-toxic, and demonstrate good efficiency in protecting metals in various acidic media, showcasing their potential in industrial applications (Hrimla et al., 2021).

Fuel Cell Technology : The research on proton-conducting polymeric membranes based on 1,2,4-triazole derivatives, including those structurally related to "(1H-1,2,4-triazol-5-yl)methanol hydrochloride," has shown promising results for fuel cell applications. These materials significantly improve the characteristics of electrolyte membranes, offering high thermal and electrochemical stability, along with high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Environmental Applications : Triazole compounds have also been identified as potential players in environmental sustainability, such as in CO2 capture technologies. Their structural properties enable the design of nitrogen-rich porous materials for efficient CO2 sequestration, demonstrating the role of triazole derivatives in addressing climate change challenges (Mukhtar et al., 2020).

Biotechnological Applications : Triazole derivatives, through their biochemical properties, have opened new avenues in biotechnology. They serve as crucial scaffolds in the synthesis of biologically active molecules, contributing to the development of new therapeutics and biochemical tools (de Souza et al., 2019).

Safety And Hazards

将来の方向性

The future directions for the research on “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

特性

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQFKFAOONICQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-1,2,4-triazol-5-yl)methanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)